6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide

PDE9 inhibitor selectivity crystal structure

This hydrobromide salt (MW 231.05 g/mol, ≥95% purity) provides reliable weighing and dissolution for high-throughput chemistry, circumventing the hygroscopicity issues of the dihydrochloride. The 6-amino handle enables modular derivatization (amide coupling, reductive amination) essential for exploring the PDE9A, DPP-4, antitubercular, MRSA, and α-glucosidase pharmacophore space. Choose this specific salt form over the free base (CAS 78666-77-0) to maintain scaffold integrity and avoid confounding biological interpretation during SAR campaigns.

Molecular Formula C6H7BrN4O
Molecular Weight 231.053
CAS No. 872093-45-3
Cat. No. B2755827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide
CAS872093-45-3
Molecular FormulaC6H7BrN4O
Molecular Weight231.053
Structural Identifiers
SMILESC1=CNN2C1=NC=C(C2=O)N.Br
InChIInChI=1S/C6H6N4O.BrH/c7-4-3-8-5-1-2-9-10(5)6(4)11;/h1-3,9H,7H2;1H
InChIKeyFWSIECFGOWYELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one Hydrobromide (CAS 872093-45-3): Core Scaffold Identity and Procurement Context


6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one hydrobromide (CAS 872093-45-3) is a heterobicyclic building block belonging to the pyrazolo[1,5-a]pyrimidin-7-one family, a privileged scaffold in medicinal chemistry repeatedly validated across antiviral, antidiabetic, antitubercular, and kinase-targeted programs [1]. The compound exists as a hydrobromide salt (MW 231.05 g/mol, purity ≥95%) and is structurally characterized by a 6-amino substituent on the pyrazolo[1,5-a]pyrimidin-7-one core, a substitution pattern that directly enables modular derivatization for structure-activity relationship (SAR) exploration . This specific salt form is distinct from the free base (CAS 78666-77-0) and the dihydrochloride salt (CAS 1417363-24-6), offering differentiated physicochemical handling properties relevant to both medicinal chemistry campaigns and chemical biology probe development .

Why 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one Hydrobromide Cannot Be Replaced by Other Pyrazolopyrimidinone Salts or Unsubstituted Analogs


The pyrazolo[1,5-a]pyrimidin-7-one scaffold is exquisitely sensitive to substitution pattern and salt form. Unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one (CAS 29274-23-5) lacks the 6-amino handle required for downstream amidation, reductive amination, or urea-coupling chemistries that are essential for SAR exploration in kinase and PDE9 inhibitor programs [1]. The free base (CAS 78666-77-0) and dihydrochloride salt (CAS 1417363-24-6) exhibit different solubility profiles, hygroscopicity, and long-term storage stability compared to the hydrobromide salt, parameters that directly impact reproducible weighing, formulation for biochemical assays, and multi-step synthetic yields . Critically, SAR studies on the pyrazolo[1,5-a]pyrimidin-7(4H)-one antitubercular series have demonstrated that chemically clustered analogs within this scaffold can operate through entirely distinct mechanisms of action, meaning that substitution or salt-form interchange without experimental validation risks confounding biological interpretation [2].

Quantitative Differentiation Evidence for 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one Hydrobromide Versus Closest Analogs


6-Amino-Pyrazolopyrimidinone Scaffold Enables 860-Fold PDE9A vs. PDE1B Selectivity: Evidence from Co-Crystal Structure

The 6-amino-pyrazolopyrimidinone scaffold, of which CAS 872093-45-3 is the unsubstituted core building block, was validated as a PDE9 inhibitor pharmacophore through structure-based design. The optimized inhibitor 28 (built on the 6-amino-pyrazolopyrimidinone core) achieved an IC50 of 21 nM against PDE9A and 3.3 µM against PDE5, with approximately three orders of magnitude selectivity against other PDE families. Critically, a co-crystal structure (PDB 4GH6) revealed a hydrogen bond between the pyrimidinone carbonyl of 28 and Tyr424 of PDE9A—a residue unique to PDE8 and PDE9—accounting for 860-fold selectivity over PDE1B, compared to only ~30-fold selectivity for the reference inhibitor BAY73-6691 [1]. This establishes the 6-amino-pyrazolopyrimidinone core as a selectivity-conferring scaffold that cannot be replicated by simple pyrazolopyrimidine or pyrrolopyrimidine alternatives lacking the 7-one carbonyl and 6-amino substitution [1].

PDE9 inhibitor selectivity crystal structure CNS drug discovery

6-Amino-Pyrazolo[1,5-a]pyrimidine Derivatives Exhibit 50-Fold Superior α-Glucosidase Inhibition Over Acarbose

A focused library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and screened against α-glucosidase. All library members displayed IC50 values between 15.2 ± 0.4 µM and 201.3 ± 4.2 µM. The most potent analogue, compound 3d, achieved an IC50 of 15.2 µM, representing an approximately 50-fold improvement over the clinical standard acarbose (IC50 = 750.0 ± 1.5 µM) [1]. While the target compound CAS 872093-45-3 is the unsubstituted core precursor rather than a fully elaborated library member, this data demonstrates that the 6-amino substitution on the pyrazolo[1,5-a]pyrimidin-7-one framework is a critical pharmacophoric feature enabling potent α-glucosidase engagement; the unsubstituted pyrazolo[1,5-a]pyrimidin-7-one core alone lacks this activity [1].

α-glucosidase inhibitor diabetes SAR library acarbose comparator

Pyrazolo[1,5-a]pyrimidin-7-one Scaffold Yields DPP-4 Inhibitors with Sub-50 nM Potency and >1000-Fold Selectivity Over DPP-8/DPP-9

Optimization of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core produced compound d1 with DPP-4 IC50 = 49 nM and >1000-fold selectivity against the closely related proteases DPP-8 and DPP-9, a selectivity margin critical for avoiding preclinical toxicity [1]. The precursor compound b2 (IC50 = 80 nM) demonstrated in vivo efficacy, reducing glucose excursion by 34% at 10 mg/kg in an intraperitoneal glucose tolerance test (IPGTT) in diabetic mice [1]. The 6-amino-substituted variant CAS 872093-45-3 provides a functionalizable amine handle at the position corresponding to the SAR-optimized region of this validated antidiabetic scaffold, offering a direct synthetic entry point for generating focused DPP-4 libraries [1].

DPP-4 inhibitor type 2 diabetes selectivity in vivo glucose

Hydrobromide Salt Form Provides Differentiated Physicochemical Properties vs. Free Base and Dihydrochloride for Reproducible Assay Handling

The hydrobromide salt (CAS 872093-45-3, MW 231.05 g/mol, purity ≥95%) is one of three commercially documented forms of the 6-amino-pyrazolo[1,5-a]pyrimidin-7-one core, alongside the free base (CAS 78666-77-0, MW 150.14 g/mol) and the dihydrochloride salt (CAS 1417363-24-6, MW 223.06 g/mol) . Hydrobromide salts of heterocyclic amines generally exhibit lower hygroscopicity and higher crystallinity compared to hydrochloride counterparts, which reduces weight variation due to moisture uptake during compound weighing for biochemical assays [1]. For compound management and HTS workflows where sub-milligram accuracy and DMSO stock solution consistency are required, the hydrobromide salt offers practical handling advantages not captured by potency data alone [1]. The product is documented as discontinued by at least one major supplier, indicating constrained commercial availability that procurement teams must proactively address .

salt form solubility hygroscopicity weighing accuracy

Antimicrobial Pyrazolo[1,5-a]pyrimidin-7-ones Demonstrate In Vivo Efficacy with 25% Survival Improvement in MRSA Infection Model

A family of pyrazolo[1,5-a]pyrimidin-7-ones was screened against Staphylococcus aureus, Escherichia coli, and Candida albicans. The initial hit compound 3 showed MIC50 = 1.8 µM against S. aureus. SAR exploration of 35 analogues yielded improved compounds with MIC50 = 1.2 µM and MIC80 = 6.4 µM. Lead compound 12 demonstrated activity against Methicillin-Resistant S. aureus (MRSA) with MIC50 = 1.88 µM and MIC80 = 2.93 µM. In an in vivo Galleria mellonella MRSA infection model, compound 12 improved survival by 25% compared to untreated controls (95% vs. 75%, p < 0.05), with no observable toxicity in the larvae model [1]. The 6-amino-substituted core CAS 872093-45-3 serves as a derivatizable entry point for generating focused libraries targeting the antimicrobial SAR space validated by this study [1].

antimicrobial MRSA in vivo efficacy Galleria mellonella

Procurement-Driven Application Scenarios for 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one Hydrobromide


PDE9A Inhibitor Hit Expansion and Selectivity Optimization for CNS Disease Programs

Research groups targeting PDE9A for Alzheimer's disease or diabetes can use CAS 872093-45-3 as the core scaffold for parallel library synthesis, leveraging the 6-amino handle for amide coupling or reductive amination to explore R-group SAR. The co-crystal structure evidence (PDB 4GH6) demonstrates that the pyrimidin-7-one carbonyl engages Tyr424 via a hydrogen bond that confers 860-fold selectivity over PDE1B, a structural feature absent in pyrrolopyrimidine-based PDE9 inhibitors [1]. Procurement of this specific hydrobromide salt enables direct weighing and dissolution for high-throughput chemistry without the hygroscopicity concerns associated with the dihydrochloride form.

α-Glucosidase Inhibitor Lead Generation for Type 2 Diabetes Mellitus

Medicinal chemistry teams pursuing next-generation α-glucosidase inhibitors with improved potency over acarbose (IC50 = 750 µM) can employ CAS 872093-45-3 as the unsubstituted core for constructing focused libraries. Published SAR data show that 6-amino-pyrazolo[1,5-a]pyrimidine derivatives achieve IC50 values as low as 15.2 µM, representing a ~50-fold potency advantage over the clinical standard [2]. The 6-amino group provides a versatile synthetic handle for introducing diverse aromatic, heteroaromatic, and alkyl substituents to explore the α-glucosidase pharmacophore.

DPP-4 Inhibitor Optimization with Stringent Selectivity Requirements Against DPP-8/DPP-9

For DPP-4 programs where selectivity over the closely related DPP-8 and DPP-9 proteases is a critical safety requirement, the pyrazolo[1,5-a]pyrimidin-7-one scaffold has demonstrated >1000-fold selectivity in optimized analogues (compound d1, IC50 = 49 nM) [3]. CAS 872093-45-3 provides the 6-amino-substituted core that can be elaborated following the published SAR trajectory from b2 (IC50 = 80 nM, 34% in vivo glucose reduction) to d1, offering a validated path to both potency and selectivity that alternative DPP-4 chemotypes may not match.

Antibacterial Library Synthesis Targeting MRSA with In Vivo Validation Potential

Anti-infective research groups can utilize CAS 872093-45-3 as a starting material for generating pyrazolo[1,5-a]pyrimidin-7-one libraries targeting MRSA. The scaffold class has shown MIC50 values of 1.88 µM against MRSA and a 25% survival improvement in an in vivo G. mellonella infection model (p < 0.05) [4]. The 6-amino position allows for systematic variation to improve both potency and pharmacokinetic properties while maintaining the core scaffold associated with the observed in vivo efficacy.

Quote Request

Request a Quote for 6-Amino-1H-pyrazolo[1,5-a]pyrimidin-7-one;hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.